
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural features:
- Molecular Formula : C₁₅H₁₈F₂N₄O₂S
- Molecular Weight : 358.39 g/mol
- Structure : The compound features a pyrazole ring attached to a methanesulfonamide group and a difluorophenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Core : The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl group and the methanesulfonamide moiety.
- Final Modifications : The difluorophenyl group is added, often through nucleophilic substitution or coupling reactions.
Antiproliferative Activity
Research has indicated that compounds bearing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazoles have shown moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. Specifically, compounds with similar pyrazole structures have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the pyrazole structure significantly influence biological activity:
- Cyclopropyl Substitution : The presence of a cyclopropyl group enhances binding affinity to target proteins, potentially increasing antiproliferative effects.
- Fluorine Substituents : The introduction of fluorine atoms in the phenyl ring has been associated with improved metabolic stability and bioavailability .
Study 1: Anticancer Activity
A study evaluated various pyrazole derivatives, including those similar to this compound, against multiple cancer cell lines. Results showed that compounds with a trimethoxyphenyl A-ring at the N-1 position exhibited IC₅₀ values ranging from 0.076 to 0.12 μM . This indicates potential for further development as anticancer agents.
Study 2: Pharmacological Evaluation
Another research effort focused on the pharmacological profile of related compounds, assessing their effects on soluble guanylyl cyclase (sGC) stimulation and nitric oxide pathways. These studies suggest that similar structures may enhance vasodilatory responses in cardiovascular models .
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-20-15(10-2-3-10)7-13(19-20)8-18-23(21,22)9-11-6-12(16)4-5-14(11)17/h4-7,10,18H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFNANYQKKYLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.